4-Fluoro-6-iodonicotinonitrile
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Overview
Description
4-Fluoro-6-iodonicotinonitrile is an organic compound with the molecular formula C6H2FIN2. It is a derivative of nicotinonitrile, where the hydrogen atoms at positions 4 and 6 of the pyridine ring are substituted by fluorine and iodine, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-iodonicotinonitrile typically involves halogenation reactions. One common method is the iodination of 4-fluoronicotinonitrile using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
For industrial production, the process can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-6-iodonicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products such as 4-fluoro-6-aminonicotinonitrile or 4-fluoro-6-thionicotinonitrile can be formed.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
4-Fluoro-6-iodonicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of biologically active molecules, including potential anticancer and antiviral agents.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Chemical Biology: It serves as a probe in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-Fluoro-6-iodonicotinonitrile depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets . The exact pathways involved can vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-6-chloronicotinonitrile
- 4-Fluoro-6-bromonicotinonitrile
- 4-Fluoro-6-methylnicotinonitrile
Comparison
Compared to its analogs, 4-Fluoro-6-iodonicotinonitrile is unique due to the presence of the iodine atom, which can significantly affect its reactivity and physical properties. For example, the larger atomic radius and higher polarizability of iodine compared to chlorine or bromine can lead to different reaction outcomes and biological activities .
Properties
Molecular Formula |
C6H2FIN2 |
---|---|
Molecular Weight |
248.00 g/mol |
IUPAC Name |
4-fluoro-6-iodopyridine-3-carbonitrile |
InChI |
InChI=1S/C6H2FIN2/c7-5-1-6(8)10-3-4(5)2-9/h1,3H |
InChI Key |
ZKPYFMDZVJYDDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1I)C#N)F |
Origin of Product |
United States |
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